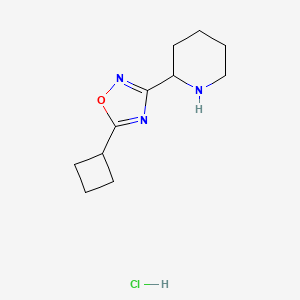

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Description

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a cyclobutyl group at position 3. This compound (CAS: 1779123-52-2, Ref: 3D-EWC12352) is utilized as a building block in medicinal chemistry, particularly for targeting serotonin (5-HT) receptors and other neurological targets . Its molecular formula is C₁₁H₁₈ClN₃O, with a molecular weight of 243.73 g/mol and a purity ≥95% . The cyclobutyl group enhances lipophilicity and steric bulk, influencing pharmacokinetic properties like membrane permeability and receptor binding .

Properties

IUPAC Name |

5-cyclobutyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)10-13-11(15-14-10)8-4-3-5-8;/h8-9,12H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEJFHMPGWJLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NOC(=N2)C3CCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the oxadiazole intermediate.

Formation of the Piperidine Moiety: The piperidine ring is formed through a cyclization reaction involving appropriate amine precursors.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Coupling Reactions

These reactions involve the formation of amide or ester bonds between functional groups.

Cyclization Reactions

Thermal cyclization is critical for forming the oxadiazole ring.

| Reaction Type | Conditions | Duration | Key Step |

|---|---|---|---|

| Oxadiazole ring formation | 80–150°C | 2–18 hours | Converts intermediates (e.g., acyl-amidoxime) into oxadiazole |

Deprotection

Protecting groups (e.g., Boc) are removed using standard methods.

| Reaction Type | Conditions | Purpose |

|---|---|---|

| Acidic deprotection | HCl, aqueous conditions | Removes protecting groups to yield the final compound |

Reaction Pathways

The synthesis often follows a sequence:

-

Intermediate formation : Acyl-amidoxime generation using coupling agents like HOAT .

-

Cyclization : Thermal conditions to form the oxadiazole ring .

-

Coupling : Piperidine is attached via amide coupling with EDCI/HOBT and a base .

-

Deprotection : Acidic conditions to remove protecting groups .

Chemical Stability and Reactivity

The compound’s stability is influenced by its heterocyclic structure:

-

Oxdiazole ring : Electron-withdrawing groups enhance reactivity in nucleophilic substitution .

-

Piperidine moiety : May participate in hydrogen bonding or act as a leaving group under basic conditions .

Representative Example

-

Reagents : EDCI (1.95 mmol), HOBT (1.3 mmol), dioxane.

-

Conditions : Stirred at room temperature for 2 hours, then heated under reflux for 7 hours.

-

Outcome : Purified product via flash chromatography (DCM/MeOH).

Critical Parameters

| Parameter | Impact |

|---|---|

| Temperature control | Affects cyclization efficiency and side reactions . |

| Coupling agent choice | Influences reaction speed and yield (e.g., EDCI vs. DCC) . |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is with a molecular weight of approximately 207.27 g/mol. The compound features a piperidine ring fused with a 1,2,4-oxadiazole moiety, known for its diverse biological activities.

Chemistry

In synthetic chemistry, 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new chemical reactions and synthesize derivatives that may exhibit novel properties.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Compounds containing oxadiazole structures have demonstrated significant antimicrobial properties. Although specific data on this compound is limited, its structural analogs have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Research indicates that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines. While specific IC50 values for this compound are not well-documented, related compounds have shown values ranging from 1 to 10 µM against different cancer types .

Medicine

In the medical field, this compound is investigated for its therapeutic effects and as a lead compound in drug discovery. Its interactions with specific molecular targets may modulate biological pathways relevant to disease treatment.

Antimicrobial Study

A study assessed the antimicrobial efficacy of various oxadiazole derivatives against bacterial strains using the disc diffusion method. Results indicated that certain derivatives exhibited promising activity against S. aureus and E. coli, suggesting that 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride could potentially be effective in similar applications .

Anticancer Research

In another study focusing on anticancer properties, derivatives similar to this compound were evaluated for their effects on cell viability and apoptosis induction in cancer cell lines. The findings highlighted the potential of oxadiazole derivatives in cancer therapy, supporting further research into the specific effects of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .

Mechanism of Action

The mechanism of action of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

- Oxadiazole substituents (e.g., methyl, isopropyl, isobutyl).

- Position of oxadiazole attachment on the piperidine ring (2-, 3-, or 4-position).

- Core heterocycle (piperidine vs. morpholine).

Physicochemical Properties

Notes:

- Cyclobutyl substituents increase molecular weight and lipophilicity compared to methyl or isopropyl groups.

- Positional isomers (e.g., 2- vs. 3-piperidine attachment) alter steric interactions with biological targets .

Biological Activity

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is with a molecular weight of approximately 207.27 g/mol. The compound features a piperidine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. A study comparing various oxadiazole derivatives demonstrated that those with an acetyl group showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data for 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Properties

The anticancer potential of 1,3,4-oxadiazoles has been documented in several studies. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. In particular, compounds similar to 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride have been evaluated for their effects on cell viability and apoptosis induction . The exact IC50 values for this compound are not well-documented; however, related oxadiazole derivatives have demonstrated IC50 values ranging from 1 to 10 µM against different cancer types .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds containing piperidine and oxadiazole moieties can act as effective inhibitors of key enzymes. For example, derivatives have shown inhibition against acetylcholinesterase (AChE) and urease with IC50 values significantly lower than traditional inhibitors . This suggests that 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride may also possess similar enzyme inhibitory effects.

Case Studies

Several studies have focused on the biological activities of oxadiazole derivatives:

- Antimicrobial Study : A series of novel oxadiazoles were synthesized and tested against various bacterial strains. Compounds exhibited varying degrees of activity with some outperforming established antibiotics .

- Cytotoxicity Assessment : In vitro tests on L929 cells indicated that certain oxadiazole derivatives did not exhibit significant cytotoxicity at therapeutic concentrations. This highlights the potential for developing safe therapeutic agents .

- Enzyme Inhibition Profiles : A study reported that synthesized piperidine derivatives showed strong inhibition against urease with select compounds achieving IC50 values as low as 2 µM compared to standard drugs .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic strategies are recommended for preparing 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride?

A modular approach is often employed, starting with the cyclization of piperidine derivatives and functionalization of the oxadiazole ring. For example:

- Cyclobutyl introduction : React cyclobutanecarbonitrile with hydroxylamine under acidic conditions to form the oxadiazole core .

- Piperidine coupling : Use nucleophilic substitution or amide coupling to attach the piperidine moiety. Ensure anhydrous conditions and catalysts like DCC/DMAP for high yields .

- Hydrochloride salt formation : Precipitate the final product by bubbling HCl gas into a cold ether solution of the free base .

Q. How can purity and structural integrity be validated for this compound?

A combination of analytical techniques is critical:

- HPLC/LC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 minutes) .

- NMR spectroscopy : Confirm the absence of regioisomers by verifying proton splitting patterns (e.g., cyclobutyl protons at δ 2.5–3.0 ppm) .

- Elemental analysis : Match calculated and observed C, H, N, and Cl percentages within ±0.4% .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Hydrochloride salts are typically water-soluble (>50 mg/mL in H₂O) but may require DMSO for stock solutions .

- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent oxadiazole ring hydrolysis .

- pKa : The piperidine nitrogen (pKa ~8.5) dictates protonation state in biological assays .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .

- Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can low yields in oxadiazole ring formation be mitigated?

Low yields often stem from competing side reactions (e.g., nitrile hydrolysis). Strategies include:

- Reagent optimization : Use NH₂OH·HCl in ethanol/water (4:1) at 80°C to favor cyclization over hydrolysis .

- Microwave synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yields by 15–20% .

- Purification : Employ silica gel chromatography (chloroform:methanol 20:1) to isolate oxadiazole intermediates .

Q. How should contradictory NMR and X-ray crystallography data be resolved?

- Dynamic effects : Conformational flexibility in the piperidine ring may cause NMR signal splitting absent in the solid-state X-ray structure .

- DFT calculations : Compare computed NMR shifts (e.g., B3LYP/6-31G*) with experimental data to identify dominant conformers .

- Variable-temperature NMR : Observe coalescence of proton signals at elevated temperatures to confirm dynamic behavior .

Q. What in vitro models are suitable for studying its biological activity?

- Enzyme assays : Screen for kinase inhibition using ADP-Glo™ assays (IC₅₀ determination) .

- Cell-based studies : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) and measure cAMP/Ca²⁺ signaling .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can structure-activity relationships (SAR) guide further optimization?

- Cyclobutyl modifications : Replace cyclobutyl with spirocyclic or fluorinated analogs to enhance metabolic stability .

- Piperidine substitutions : Introduce methyl or carbonyl groups at the 4-position to modulate lipophilicity (clogP) and blood-brain barrier penetration .

- Oxadiazole bioisosteres : Test 1,2,4-triazole or tetrazole replacements to improve solubility and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.